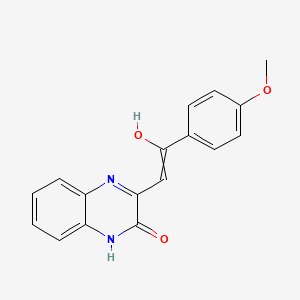
3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one, also known as (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one, is a compound that belongs to the class of 3,4-dihydroquinoxalin-2-ones. This class of compounds has garnered significant attention due to their diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action and relevant research findings.
- Molecular Formula : C17H14N2O3
- Molar Mass : 294.3 g/mol
- CAS Number : 66394-50-1
Antiviral Activity
Research has indicated that derivatives of 3,4-dihydroquinoxalin-2-one exhibit notable antiviral properties. For instance, compounds within this class have been evaluated for their efficacy against HIV. A related compound, GW420867X, demonstrated significant antiviral activity with an IC50 value of 179 µM and an IC90 value of 11 µM against HIV-1 . The structural features that enhance antiviral potency are critical for the development of new therapeutics.
Antibacterial Activity
The antibacterial potential of 3,4-dihydroquinoxalin-2-one derivatives has been extensively studied. A recent study synthesized several derivatives and assessed their antibacterial activities against both Gram-positive and Gram-negative bacteria. The results showed varying degrees of activity across different strains. Notably, one derivative exhibited an inhibition zone of 20 mm against E. coli and 18 mm against Pseudomonas aeruginosa, indicating good antibacterial properties .
| Compound | Gram-negative Bacteria | Gram-positive Bacteria |
|---|---|---|
| E. coli (mm) | S. aureus (mm) | |
| 5a | 18 | 15 |
| 5b | 19 | 18 |
| 5i | 20 | 17 |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds in this class is also noteworthy. Some studies have reported that certain derivatives act as antagonists to the estrogen receptor (ER), which plays a role in inflammatory processes. For instance, one derivative was shown to inhibit the E2-NFKB pathway with an IC50 value of 118 nM . This suggests that modifications to the quinoxaline structure can yield compounds with significant anti-inflammatory effects.
The mechanisms through which these compounds exert their biological effects often involve interaction with specific molecular targets:
- NNRTI Action : Compounds like GW420867X function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), disrupting the replication cycle of HIV .
- Receptor Antagonism : Some derivatives act as antagonists at estrogen receptors or other inflammatory mediators, thereby modulating immune responses .
Case Studies
- HIV Clinical Trials : GW420867X underwent clinical trials where it was administered to HIV-infected patients. The compound was well tolerated and showed promising antiviral activity when combined with existing therapies .
- Antibacterial Screening : In a study evaluating various derivatives for antibacterial activity, several were found to be effective against standard bacterial strains, demonstrating the potential for developing new antibiotics from this chemical scaffold .
Properties
IUPAC Name |
3-[2-hydroxy-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-12-8-6-11(7-9-12)16(20)10-15-17(21)19-14-5-3-2-4-13(14)18-15/h2-10,20H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHIFTFGSDCHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














